molecular formula C10H13FN2O4 B13759264 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate CAS No. 75333-12-9

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate

Cat. No.: B13759264
CAS No.: 75333-12-9
M. Wt: 244.22 g/mol
InChI Key: DOXROCGGAXVSTL-UHFFFAOYSA-N
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Description

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is a chemical compound with the molecular formula C8-H11-F-N2.C2-H2-O4 and a molecular weight of 244.25 g/mol . This compound is known for its unique structure, which includes a fluorinated benzyl group and a hydrazine moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate typically involves the reaction of p-fluoro-alpha-methylbenzyl hydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve steps such as:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include additional purification steps such as chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorinated benzyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(p-Fluoro-alpha-methylbenzyl)hydrazine oxalate is unique due to its combination of a fluorinated benzyl group and a hydrazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The presence of the oxalate salt further enhances its solubility and stability .

Properties

CAS No.

75333-12-9

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

[1-(4-fluorophenyl)ethylamino]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C8H11FN2.C2H2O4/c1-6(11-10)7-2-4-8(9)5-3-7;3-1(4)2(5)6/h2-6,11H,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

DOXROCGGAXVSTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N[NH3+].C(=O)(C(=O)[O-])O

Origin of Product

United States

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